tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Overview
Description
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate: is an organic compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate typically involves the reaction of trans-4-(aminomethyl)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: tert-Butyl (trans-4-(aminomethyl)cyclohexyl)amine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of various pharmaceuticals. It serves as an intermediate in the production of drugs that target specific biological pathways .
Industry: The compound is used in the production of polymers and other materials where specific structural properties are required .
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This stability is crucial in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
- tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)methylcarbamate
Uniqueness: tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is unique due to its trans-configuration , which imparts specific steric and electronic properties. This configuration can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQFOBONHIXDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373207 | |
Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177583-27-6, 1184918-37-3 | |
Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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